molecular formula C13H18BFO3 B8051529 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B8051529
M. Wt: 252.09 g/mol
InChI Key: KCHUTGGFINMLGM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound features a fluorine atom, a methyl group, and a boronic ester group attached to a phenol ring. It is often used in organic synthesis, particularly in cross-coupling reactions, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves a multi-step process:

  • Boronic Acid Formation: : The starting material, phenol, undergoes a reaction with a boronic acid derivative to introduce the boronic ester group.

  • Methylation: : The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: undergoes several types of reactions:

  • Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation: : Can be oxidized to form phenolic derivatives.

  • Substitution Reactions: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling: : Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.

  • Oxidation: : Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Substitution Reactions: : Nucleophiles such as amines or alcohols, and mild acidic or basic conditions.

Major Products Formed

  • Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling.

  • Phenolic Derivatives: : From oxidation reactions.

  • Substituted Boronic Esters: : From substitution reactions.

Scientific Research Applications

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: has various applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: : Investigated for its potential use in drug discovery and development.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its ability to participate in cross-coupling reactions, forming strong carbon-carbon bonds. The boronic ester group acts as a key intermediate, facilitating the formation of biaryl compounds. The molecular targets and pathways involved include various enzymes and receptors that are crucial in biological processes.

Comparison with Similar Compounds

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is unique due to its specific structural features, such as the presence of both fluorine and a boronic ester group. Similar compounds include:

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrile

These compounds share the boronic ester group but differ in their substituents and core structures, leading to variations in their reactivity and applications.

Properties

IUPAC Name

5-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-8-6-9(10(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHUTGGFINMLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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